molecular formula C8H10O B3278618 (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one CAS No. 68069-67-0

(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one

Cat. No.: B3278618
CAS No.: 68069-67-0
M. Wt: 122.16 g/mol
InChI Key: UJVGEBBKXJLFPB-COBSHVIPSA-N
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Description

(1S,4S)-Bicyclo[222]oct-5-en-2-one is a bicyclic organic compound with a unique structure that consists of a bicyclo[222]octane framework with a ketone functional group at the 2-position and a double bond at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one can be achieved through several methods. One common approach involves the Diels-Alder reaction between cyclopentadiene and maleic anhydride, followed by a series of functional group transformations to introduce the ketone and double bond functionalities. The reaction conditions typically involve heating the reactants in an inert solvent such as toluene or xylene, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, yielding (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-ol.

    Substitution: The double bond in the compound can participate in electrophilic addition reactions, leading to substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., Br2) or acids (e.g., HCl) can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to halogenated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of drugs and bioactive molecules. Its unique structure can be exploited to develop compounds with specific biological activities.

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its rigid framework can impart desirable mechanical properties to polymeric materials.

Mechanism of Action

The mechanism by which (1S,4S)-Bicyclo[2.2.2]oct-5-en-2-one exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the ketone and double bond functionalities. These groups can participate in various chemical transformations, leading to the formation of new products.

In biological systems, the compound’s mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors. The rigid structure of the compound can influence its binding affinity and specificity for these targets, thereby modulating its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (1S,4S)-1-Isopropyl-4-methyl-2,3-dioxabicyclo[2.2.2]oct-5-ene
  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octan-3-one
  • (1S,4S)-5,5-Dimethylbicyclo[2.2.2]oct-2-ene

Uniqueness

(1S,4S)-Bicyclo[222]oct-5-en-2-one is unique due to its specific arrangement of functional groups and rigid bicyclic structure

Properties

CAS No.

68069-67-0

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

(1S)-bicyclo[2.2.2]oct-5-en-2-one

InChI

InChI=1S/C8H10O/c9-8-5-6-1-3-7(8)4-2-6/h1,3,6-7H,2,4-5H2/t6?,7-/m1/s1

InChI Key

UJVGEBBKXJLFPB-COBSHVIPSA-N

SMILES

C1CC2C=CC1CC2=O

Isomeric SMILES

C1CC2CC(=O)[C@@H]1C=C2

Canonical SMILES

C1CC2C=CC1CC2=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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